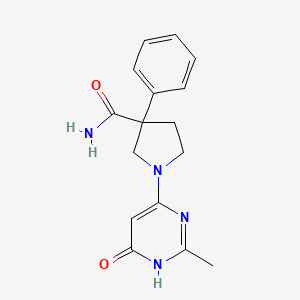

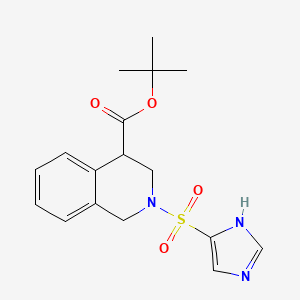

![molecular formula C9H15N5OS2 B7435894 4-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylmethyl]thian-4-ol](/img/structure/B7435894.png)

4-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylmethyl]thian-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylmethyl]thian-4-ol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DTT, which stands for dithiothreitol. DTT is a reducing agent that is commonly used in biochemistry and molecular biology experiments.

Mechanism of Action

DTT works by donating electrons to disulfide bonds, which breaks them and reduces them to thiol groups. This process is reversible, and the disulfide bonds can reform if the reducing agent is removed. DTT is a strong reducing agent that can break even the most stable disulfide bonds.

Biochemical and Physiological Effects:

DTT has no known biochemical or physiological effects in living organisms. It is not metabolized by the body and is excreted unchanged in the urine.

Advantages and Limitations for Lab Experiments

DTT is a widely used reducing agent that is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, DTT can be toxic if ingested or inhaled, and it should be handled with care. DTT can also interfere with some experiments if it is not completely removed from the sample.

Future Directions

There are many potential future directions for research involving DTT. One area of interest is the development of new reducing agents that are more specific and less toxic than DTT. Another area of interest is the study of the effects of DTT on protein structure and function. Finally, DTT could be used in the development of new drugs that target disulfide bonds in proteins.

Synthesis Methods

DTT is synthesized by the reaction of thionyl chloride with 1,4-dithiane-2,5-diol, followed by the reaction with ammonia and hydrazine. The final product is purified by recrystallization. The chemical formula of DTT is C4H10N2O2S2.

Scientific Research Applications

DTT is widely used in scientific research for its ability to reduce disulfide bonds in proteins. Disulfide bonds are important for the stability and function of many proteins, but they can also interfere with experiments that require the denaturation of proteins. DTT can break these bonds and allow the protein to unfold, making it easier to study. DTT is also used in the preparation of protein samples for SDS-PAGE, a common technique used to separate proteins based on their size.

properties

IUPAC Name |

4-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanylmethyl]thian-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5OS2/c10-6-12-7(11)14-8(13-6)17-5-9(15)1-3-16-4-2-9/h15H,1-5H2,(H4,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYLJDPADWBLMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CSC2=NC(=NC(=N2)N)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylmethyl]thian-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

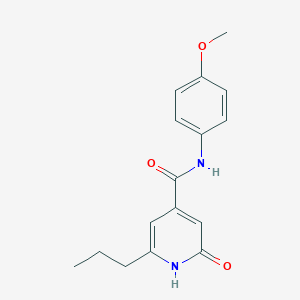

![Ethyl 3-[[2-(2-methylpyrazol-3-yl)morpholine-4-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B7435823.png)

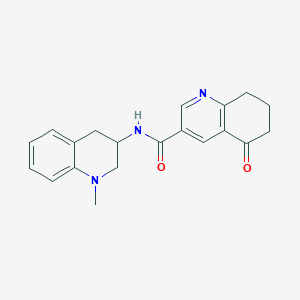

![methyl 4-[4-(1H-pyrazol-4-ylmethyl)piperazine-1-carbonyl]piperidine-1-carboxylate](/img/structure/B7435825.png)

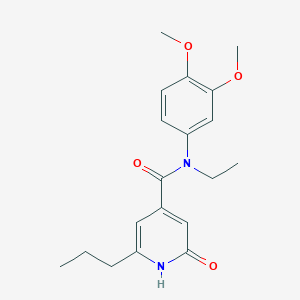

![N-[4-(difluoromethylsulfonyl)phenyl]-3-(1,3-dioxolan-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7435837.png)

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol](/img/structure/B7435842.png)

![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide](/img/structure/B7435865.png)

![4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid](/img/structure/B7435875.png)

![N-[[3-(hydroxymethyl)morpholin-3-yl]methyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B7435878.png)

![1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-(cyclopropylmethyl)thiourea](/img/structure/B7435879.png)

![Methyl 3-fluoro-4-[2-(4-hydroxypiperidin-1-yl)ethylcarbamoylamino]benzoate](/img/structure/B7435897.png)